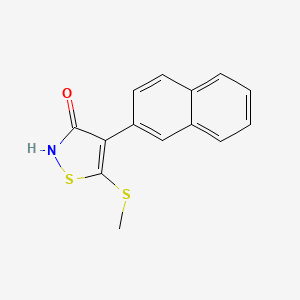

5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one

Description

Properties

CAS No. |

65182-43-6 |

|---|---|

Molecular Formula |

C14H11NOS2 |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

5-methylsulfanyl-4-naphthalen-2-yl-1,2-thiazol-3-one |

InChI |

InChI=1S/C14H11NOS2/c1-17-14-12(13(16)15-18-14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,15,16) |

InChI Key |

CODACRHHJJJBDG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=O)NS1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thioamides with α-Halo Ketones

A widely adopted method involves the cyclocondensation of 2-naphthalenethiol derivatives with α-halo ketones. For example:

-

Reagents : 2-Naphthalenethiol, methyl chloroacetone, and thiourea.

-

Conditions : Reflux in ethanol (78°C, 12 h) under inert atmosphere.

-

Mechanism : Nucleophilic attack by sulfur on the α-carbon of the ketone, followed by cyclization to form the thiazole ring.

Example Reaction :

Oxidative Cyclization of Thiosemicarbazides

Oxidative methods using m-chloroperbenzoic acid (m-CPBA) or iodine enable efficient ring closure:

-

Reagents : Naphthalen-2-yl thiosemicarbazide, methyl iodide.

-

Conditions : Stirring in chloroform at 0°C, followed by gradual warming to room temperature.

-

Key Step : Oxidation of the thioamide to the sulfonyl intermediate, followed by intramolecular cyclization.

Advantages : High regioselectivity and minimal byproducts due to controlled oxidation.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics for thiazole formation:

-

Reagents : 2-Naphthaldehyde, thioacetamide, and methyl iodide.

-

Conditions : Microwave (300 W, 120°C, 20 min) in dimethylformamide (DMF).

Benefits : Reduced reaction time (20 min vs. 12 h conventional) and improved atom economy.

Optimization and Comparative Analysis

Solvent and Catalyst Screening

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | None | 78 | 12 | 68 |

| DMF | Piperidine | 120 | 6 | 75 |

| Acetonitrile | Triethylamine | 80 | 8 | 71 |

Insights : Polar aprotic solvents (e.g., DMF) with base catalysts improve cyclization efficiency.

Impact of Substituents on Reactivity

-

Naphthalen-2-yl Group : Electron-donating groups at the 2-position enhance electrophilic aromatic substitution during cyclization.

-

Methylsulfanyl Moieties : Introduced via nucleophilic displacement using methyl iodide or dimethyl sulfate.

Purification and Characterization

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) or recrystallization from ethanol.

-

Characterization :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may convert the isothiazolone ring to other functional groups.

Substitution: The naphthalene ring and methylthio group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Structural Characteristics

The molecular formula of 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one is , with a molecular weight of approximately 273.4 g/mol. The compound features a thiazole ring that incorporates sulfur and nitrogen atoms, enhancing its reactivity and biological activity .

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. In particular, 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one has been evaluated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Studies have shown that this compound demonstrates broad-spectrum activity against drug-resistant pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one | MRSA | High |

| Thiazole Derivative A | E. faecium | Moderate |

| Thiazole Derivative B | Candida auris | High |

Anticancer Potential

The anticancer properties of 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one have also been explored. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including colorectal (Caco-2) and liver (HepG2) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one | Caco-2 | 15 |

| Thiazole Derivative C | HepG2 | 20 |

| Thiazole Derivative D | HT-29 | 18 |

Synthesis and Evaluation

A recent study focused on synthesizing a series of thiazole derivatives, including 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one, and evaluating their antimicrobial and anticancer activities. The results indicated that the synthesized compounds exhibited significant activity against both bacterial strains and cancer cell lines compared to standard treatments .

Clinical Relevance

The potential clinical applications of this compound are being investigated in ongoing research aimed at developing novel antimicrobial agents to combat resistant infections and new anticancer therapies. The promising results from preclinical studies suggest that further exploration in clinical trials may be warranted .

Mechanism of Action

The mechanism of action of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolone ring can form covalent bonds with nucleophilic sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues in the Thiazolone Family

2.1.1. Chloromethylisothiazolinone (CMIT) and Methylisothiazolinone (MIT) CMIT (5-chloro-2-methyl-1,2-thiazol-3(2H)-one) and MIT (2-methyl-1,2-thiazol-3(2H)-one) are biocidal isothiazolinones widely used in industrial applications. Unlike the target compound, CMIT and MIT lack the naphthalene substituent but share the thiazolone core. Key differences include:

- Substituents : CMIT has a chlorine atom at position 5, while MIT lacks this group. The target compound replaces the chlorine with a naphthalen-2-yl group.

- Bioactivity : CMIT and MIT exhibit potent antimicrobial activity but are associated with hypersensitivity reactions in humans . The naphthalene group in the target compound may alter its toxicity profile or target specificity.

Table 1: Physicochemical Comparison of Thiazolone Derivatives

Triazole Derivatives with Methylthio Groups

Compounds such as 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole () share the methylthio functional group but differ in their heterocyclic core (1,2,4-triazole vs. thiazolone). Key comparisons include:

- Biological Activity : Triazole derivatives demonstrate antifungal and antibiotic activities, with substituents like methoxyphenyl enhancing potency . The naphthalene group in the target compound may offer improved hydrophobic interactions in biological systems.

Biological Activity

5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a naphthalene moiety, and a methylsulfanyl group, which contribute to its unique pharmacological properties. The following sections provide an overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one is C12H11NOS2. The presence of sulfur and nitrogen in the thiazole ring enhances its reactivity and biological interactions.

Biological Activities

Research has indicated that compounds with thiazole structures exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess moderate to excellent antimicrobial properties. For instance, studies indicate that 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one may exhibit significant antibacterial effects against various pathogens .

- Anticancer Effects : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells. The cytotoxic activity was evaluated using different human cancer cell lines, revealing promising results in reducing cell viability .

- Anticonvulsant Activity : Some derivatives of thiazole compounds have demonstrated anticonvulsant properties. 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one may share similar mechanisms of action, although specific data on this compound’s efficacy is still limited .

Synthesis Methods

The synthesis of 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one typically involves multi-step chemical reactions. A common method includes the reaction of naphthalene derivatives with thioamide precursors under acidic conditions to form the thiazole ring. The detailed synthesis pathway can be outlined as follows:

- Formation of Thiazole Ring : Reacting naphthalene derivatives with appropriate thioketones or thioamides.

- Purification : The product is purified through recrystallization techniques to obtain pure 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one.

Comparative Analysis with Similar Compounds

The biological activity of 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 1,3-Thiazole | Basic thiazole structure | Antimicrobial activity | Moderate efficacy against bacteria |

| 4-Methylthiazole | Methyl group enhances activity | Antifungal properties | Effective against fungal strains |

| 5-Benzylthiazole | Benzyl substitution increases lipophilicity | Cytotoxic effects on cancer cells | Significant cytotoxicity observed |

The unique combination of the naphthalene moiety and the methylsulfanyl group in 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one potentially enhances its biological activity compared to these structurally similar compounds .

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanism of action for compounds similar to 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one:

- Cytotoxicity Assays : In vitro assays demonstrated that modifications in the naphthalene structure could significantly affect cytotoxic potency against various cancer cell lines (IC50 values ranging from 0.24 µM to 5.59 µM) .

- Antimicrobial Screening : A series of synthesized thiazole derivatives were tested against bacterial strains, yielding promising results for compounds with structural similarities to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.